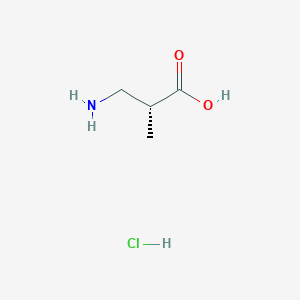

(R)-3-Amino-2-methylpropanoic acid hydrochloride

Description

BenchChem offers high-quality (R)-3-Amino-2-methylpropanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-2-methylpropanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433358 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-98-2 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral derivative of β-aminoisobutyric acid (BAIBA), is a compound of growing interest in metabolic research. Its free form, also known as D-β-aminoisobutyric acid (D-BAIBA), is an exercise-induced myokine that plays a significant role in regulating carbohydrate and lipid metabolism. This technical guide provides a comprehensive overview of the core basic properties of (R)-3-Amino-2-methylpropanoic acid hydrochloride, including its physicochemical characteristics and biological activities, to support ongoing research and drug development efforts.

While specific experimental data for the hydrochloride salt are limited in publicly available literature, this guide compiles available information for the free amino acid and provides context based on the general properties of amino acid hydrochlorides.

Physicochemical Properties

(R)-3-Amino-2-methylpropanoic acid hydrochloride is the salt form of (R)-3-Amino-2-methylpropanoic acid, which enhances its stability and solubility for research and pharmaceutical applications.

Chemical Structure and Identification

| Property | Value |

| Chemical Name | (R)-3-Amino-2-methylpropanoic acid hydrochloride |

| Synonyms | (2R)-3-amino-2-methylpropanoic acid hydrochloride, D-β-Aminoisobutyric acid hydrochloride |

| CAS Number | 132605-98-2 |

| Molecular Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

| Chemical Structure | InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Quantitative Physicochemical Data

| Property | Value/Description | Source/Note |

| Melting Point | Amino acid hydrochlorides are typically crystalline solids with relatively high melting points, often decomposing at these temperatures.[1] | Specific experimental data for (R)-3-Amino-2-methylpropanoic acid hydrochloride is not available. |

| Solubility | Expected to be soluble in water.[2][3] Amino acids are generally soluble in water and insoluble in nonpolar organic solvents.[3] | Specific quantitative solubility data (e.g., in g/L) for the hydrochloride salt is not available. |

| pKa | pKa₁ (Carboxyl group): ~3.69 ± 0.16 (Predicted) pKa₂ (Amino group): Not available | Predicted value for the free amino acid, 3-amino-2-methylpropanoic acid.[4] Experimental values for the hydrochloride salt are not available. |

Biological Activity and Signaling Pathways

The biological significance of (R)-3-Amino-2-methylpropanoic acid hydrochloride lies in the activity of its free form, (R)-3-Amino-2-methylpropanoic acid (D-BAIBA), a signaling metabolite produced during exercise.[4][5]

(R)-β-aminoisobutyric acid (D-BAIBA) is a catabolite of the pyrimidine base thymine.[6] Both the D- and L-enantiomers of BAIBA have been shown to have distinct biological roles.

Metabolic Regulation

D-BAIBA has been identified as a myokine that plays a crucial role in mediating the beneficial effects of exercise on metabolism.[4][6] Key metabolic functions include:

-

Browning of White Adipose Tissue: D-BAIBA induces the "browning" of white fat cells, leading to an increase in the expression of genes associated with thermogenesis and energy expenditure.[6]

-

Fatty Acid Oxidation: It stimulates the oxidation of fatty acids in the liver and skeletal muscle.[6]

-

Improved Glucose Homeostasis: D-BAIBA has been shown to improve glucose tolerance and insulin sensitivity.[4]

Signaling Pathways

The metabolic effects of D-BAIBA are mediated through various signaling pathways. The Peroxisome proliferator-activated receptor alpha (PPARα) is a key mediator of BAIBA's effects on adipose tissue and the liver.[7]

Below is a diagram illustrating the proposed signaling pathway for D-BAIBA in regulating Fgf23, a hormone involved in phosphate homeostasis.

The L-enantiomer, L-BAIBA, has been shown to signal through the Mas-Related G Protein-Coupled Receptor Type D (MRGPRD) to protect osteocytes from cell death.[8]

Experimental Protocols

Standard methodologies are employed to determine the physicochemical properties of amino acid hydrochlorides.

Melting Point Determination

The melting point of (R)-3-Amino-2-methylpropanoic acid hydrochloride can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility in water can be determined using the shake-flask method.

-

Preparation: Add an excess amount of (R)-3-Amino-2-methylpropanoic acid hydrochloride to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC or titration.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) can be determined by potentiometric titration.

Logical Flow for pKa Determination

Chemical Reactivity and Stability

(R)-3-Amino-2-methylpropanoic acid hydrochloride is expected to be a stable crystalline solid under standard laboratory conditions. As an amino acid hydrochloride, it will exhibit the characteristic reactions of both the carboxylic acid and the protonated amino group. The hydrochloride salt form provides stability and prevents the zwitterionic nature of the free amino acid, which can affect its reactivity in certain non-aqueous environments.

Conclusion

(R)-3-Amino-2-methylpropanoic acid hydrochloride is a valuable compound for studying the metabolic effects of the myokine D-BAIBA. While specific experimental physicochemical data for the hydrochloride salt is sparse, its biological activity, mediated by the free amino acid, is well-documented. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this and related compounds in the context of metabolic diseases. Further experimental characterization of the hydrochloride salt is warranted to provide a more complete physicochemical profile.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sgsac.edu.in [sgsac.edu.in]

- 3. microbenotes.com [microbenotes.com]

- 4. chembk.com [chembk.com]

- 5. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. (R)-3-amino-2-methylpropanoate | C4H9NO2 | CID 5459822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Role of R-β-Aminoisobutyric Acid: A Technical Guide for Researchers

Executive Summary: β-Aminoisobutyric acid (BAIBA), a small molecule metabolite, has emerged as a significant signaling molecule in exercise physiology and metabolic regulation. Existing as two distinct enantiomers, R-β-Aminoisobutyric acid (R-BAIBA) and L-β-Aminoisobutyric acid (L-BAIBA), it is produced and secreted by skeletal muscle during physical activity, functioning as a myokine that mediates organ cross-talk. R-BAIBA, a catabolite of thymine, and L-BAIBA, derived from valine, exert pleiotropic effects, including the "browning" of white adipose tissue, enhancement of hepatic fatty acid oxidation, and protection of the musculoskeletal system. These effects are mediated through various signaling pathways, including the activation of PPARα and the Mas-related G-protein-coupled receptor type D (MRGPRD). This document provides a comprehensive technical overview of the biosynthesis, molecular mechanisms, physiological roles, and therapeutic potential of R-BAIBA, intended for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism of BAIBA Enantiomers

β-Aminoisobutyric acid is a non-proteinogenic amino acid with two enantiomers: R-(D)-BAIBA and S-(L)-BAIBA.[1] These enantiomers originate from distinct metabolic pathways and are processed by different enzymes, highlighting their unique biological origins.[2][3][4]

-

R-β-Aminoisobutyric acid (R-BAIBA): This enantiomer is a product of thymine catabolism, a process that occurs in the cytosol.[1][2][4] It is further metabolized in the mitochondria, primarily in the liver and kidneys, by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[1][3]

-

L-β-Aminoisobutyric acid (L-BAIBA): This enantiomer is generated from the catabolism of the branched-chain amino acid L-valine within the mitochondria.[1][2][4] Its production and degradation are catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT), which is expressed in the brain, kidney, liver, and muscles.[1][2]

Physical exercise is a potent stimulus for the production of both enantiomers. The transcriptional co-activator PGC-1α, which is upregulated in muscle during exercise, plays a key role in stimulating BAIBA synthesis.[3][5] Studies in humans have shown that acute aerobic exercise can increase plasma concentrations of R-BAIBA by 13% and L-BAIBA by 20%.[6]

Molecular Mechanisms and Signaling Pathways

BAIBA exerts its diverse biological effects by engaging several key signaling pathways. The specific enantiomer often determines the downstream cascade, although some targets are shared.

PPARα-Dependent Mechanism

A primary mechanism for BAIBA's metabolic benefits involves the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). BAIBA treatment, both in vitro and in vivo, leads to the upregulation of brown adipocyte-specific genes, such as Uncoupling Protein 1 (UCP-1), in white adipose tissue (WAT).[3][5] This "browning" effect enhances thermogenesis and energy expenditure. Concurrently, BAIBA stimulates hepatic fatty acid β-oxidation.[5][7] These actions are dependent on PPARα, as its inhibition abrogates the observed effects.[5]

MRGPRD-Mediated Signaling in Bone

In bone tissue, both R- and L-BAIBA signal through the Mas-related G-protein-coupled receptor type D (MRGPRD).[7][8][9] This receptor is crucial for the protective effects of BAIBA on osteocytes, the most abundant cells in bone. While both enantiomers bind to MRGPRD, they activate distinct downstream G-protein signaling pathways to regulate the expression of Fibroblast Growth Factor 23 (FGF23), a key hormone in phosphate homeostasis.[8][9]

-

L-BAIBA directly increases Fgf23 expression by activating Gαs and Gαq pathways, leading to the activation of PKA and PKC, respectively.[8][9]

-

R-BAIBA indirectly increases Fgf23 by first upregulating sclerostin via a Gαi/NF-κB pathway.[8][9]

This enantiomer-specific signaling demonstrates a sophisticated regulatory mechanism controlling bone metabolism in response to exercise-derived signals.

AMPK Pathway Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. BAIBA has been shown to activate AMPK in various tissues, contributing to its beneficial effects. In skeletal muscle, BAIBA attenuates insulin resistance and inflammation via an AMPK-PPARδ pathway.[10] In hepatocytes, BAIBA-mediated AMPK activation helps alleviate endoplasmic reticulum (ER) stress.[3][10] Furthermore, L-BAIBA protects against lung ischemia-reperfusion injury by activating an AMPK/Nrf-2 signaling pathway, which mitigates ferroptosis.[11]

Physiological Roles and Quantitative Effects

The activation of these signaling pathways translates into significant physiological effects across multiple organ systems.

Metabolic Regulation

BAIBA is a key regulator of glucose and lipid metabolism. It improves glucose homeostasis, enhances insulin sensitivity, and is inversely correlated with cardiometabolic risk factors in humans.[5][10][12] Chronic treatment with BAIBA in murine models of obesity leads to a reduction in body fat mass and protects against high-fat diet-induced obesity.[3]

| Parameter | Model System | Treatment | Outcome | Reference |

| Plasma BAIBA | Mice | 14 days BAIBA in drinking water (100 mg/kg/day) | Significant increase in plasma BAIBA concentration | [5] |

| WAT Gene Expression | Mice | 14 days BAIBA (100-170 mg/kg/day) | Dose-dependent increase in brown adipocyte-specific genes (e.g., UCP-1) in inguinal WAT | [5] |

| Glucose Tolerance | Mice | BAIBA treatment | Improved glucose tolerance | [5] |

| Blood Glucose | STZ/HFD-induced diabetic mice | Long-term BAIBA administration | Reduced fasting blood glucose, improved glucose tolerance and insulin sensitivity | [10] |

| Plasma BAIBA | Humans | Acute aerobic exercise (60 min) | ~13% increase in R-BAIBA; ~20% increase in S-BAIBA | [6] |

Musculoskeletal Protection

BAIBA functions as a crucial link in muscle-bone crosstalk. L-BAIBA is particularly potent in protecting musculoskeletal integrity. It prevents osteocyte death induced by reactive oxygen species (ROS), a key factor in age-related bone loss.[7][13] In models of disuse, such as hindlimb unloading in mice, BAIBA supplementation prevents bone loss and muscle dysfunction.[7][14] When combined with exercise in middle-aged mice, L-BAIBA supplementation enhances soleus muscle size, contractile force, and promotes a shift toward slow-oxidative type I muscle fibers.[15][16]

| Parameter | Model System | Treatment | Outcome | Reference |

| Osteocyte Viability | MLO-Y4 osteocyte culture | H₂O₂-induced oxidative stress + L-BAIBA | L-BAIBA was as or more potent than β-estradiol and N-acetylcysteine in preventing cell death | [7] |

| Bone & Muscle Loss | Murine hindlimb unloading model | BAIBA in drinking water | Prevented bone loss and loss of muscle function | [7][13] |

| Soleus Muscle | Middle-aged mice (12-mo) | 3 months voluntary wheel running + L-BAIBA (100mg/kg/day) | Larger muscle, increased force, more type I myofibers compared to control | [15][16] |

| Bone Properties | Middle-aged mice (12-mo) | 3 months voluntary wheel running + L-BAIBA | Lower bone marrow adiposity, higher trabecular thickness and connectivity vs. control | [15] |

Key Experimental Protocols

The study of R-BAIBA involves a range of in vivo and in vitro methodologies to elucidate its mechanisms and physiological effects.

In Vivo Diet-Induced Obesity Model

-

Objective: To assess the effect of BAIBA on metabolic parameters in the context of diet-induced obesity.

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Mice are fed a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) to induce an obese, insulin-resistant phenotype.

-

A treatment group receives BAIBA administered in the drinking water (e.g., 100-170 mg/kg/day) or via oral gavage. A control group receives a vehicle.[5]

-

Throughout the study, body weight, food intake, and water consumption are monitored.

-

Metabolic assessments are performed, including glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

At the end of the study, tissues such as inguinal white adipose tissue (iWAT), liver, and skeletal muscle are harvested.

-

Tissue analysis includes RT-qPCR for gene expression (e.g., Ucp1, Pgc1a in iWAT; Cpt1 in liver) and Western blotting for protein levels. Histological analysis (H&E staining) is used to assess adipocyte size and morphology.

-

-

Key Endpoints: Change in body weight, glucose tolerance, insulin sensitivity, and expression of metabolic genes in target tissues.

In Vitro Osteocyte Gene Expression Assay

-

Objective: To determine the direct effects of BAIBA enantiomers on gene expression in osteocytes.

-

Cell Line: IDG-SW3, a murine cell line that differentiates into mature, mineralizing osteocytes.[8]

-

Protocol:

-

IDG-SW3 cells are cultured under differentiating conditions for 28 days to achieve a mature osteocyte phenotype.

-

Mature cultures are treated with highly pure preparations of R-BAIBA or L-BAIBA at various concentrations (e.g., 1-20 µM) for specified time points (e.g., 24 and 72 hours).[8]

-

Following treatment, total RNA is extracted from the cell lysates.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (RT-qPCR) is used to measure the mRNA expression levels of target genes, such as Fgf23 and Sost (sclerostin). Gene expression is normalized to a stable housekeeping gene (e.g., Gapdh).

-

-

Key Endpoints: Fold-change in Fgf23 and Sost mRNA expression relative to vehicle-treated control cells.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 5. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Acute Aerobic Exercise Leads to Increased Plasma Levels of R- and S-β-Aminoisobutyric Acid in Humans [frontiersin.org]

- 7. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-aminoisobutyric acid attenuates hepatic endoplasmic reticulum stress and glucose/lipid metabolic disturbance in mice with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-aminoisobutyrics acid, a metabolite of BCAA, activates the AMPK/Nrf-2 pathway to prevent ferroptosis and ameliorates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Amino-isobutyrate - BEVITAL AS [bevital.no]

- 13. β-aminoisobutyric Acid, l-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor [scholarworks.indianapolis.iu.edu]

- 15. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice | Aging [aging-us.com]

- 16. L-BAIBA Supplementation and Exercise Improves Muscle Function in Old Mice – Fight Aging! [fightaging.org]

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic acid hydrochloride

CAS Number: 132605-98-2

This technical guide provides a comprehensive overview of (R)-3-Amino-2-methylpropanoic acid hydrochloride, a compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis, biological activity, and key experimental protocols.

Chemical and Physical Properties

(R)-3-Amino-2-methylpropanoic acid hydrochloride, also known as the hydrochloride salt of D-β-aminoisobutyric acid (D-BAIBA), is a white crystalline powder. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 132605-98-2 | N/A |

| Molecular Formula | C4H10ClNO2 | N/A |

| Molecular Weight | 139.58 g/mol | N/A |

| Appearance | White powder | N/A |

| Purity | ≥98% (HPLC) | N/A |

| Optical Rotation | [a]D/25 = -24.1 ± 1° (c=1 in water) | N/A |

| Storage Conditions | 0 - 8 °C, Sealed in dry environment | N/A |

Synthesis

The enantioselective synthesis of (R)-3-Amino-2-methylpropanoic acid is a critical process for its application in research and development. While various methods for the synthesis of chiral β-amino acids exist, a common strategy involves the resolution of a racemic mixture.

One illustrative approach involves the following conceptual steps:

-

Synthesis of Racemic 3-Amino-2-methylpropanoic acid: This can be achieved through various organic synthesis routes, such as the Strecker synthesis or the Hofmann rearrangement.

-

Chiral Resolution: The racemic mixture is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid derivatives) or a chiral base, to form diastereomeric salts.

-

Separation of Diastereomers: The diastereomeric salts, having different physical properties, can be separated by fractional crystallization or chromatography.

-

Liberation of the Enantiomer: The desired diastereomer is then treated to remove the resolving agent, yielding the enantiomerically pure (R)-3-Amino-2-methylpropanoic acid.

-

Formation of Hydrochloride Salt: The purified free amino acid is then treated with hydrochloric acid to form the stable hydrochloride salt.

Biological Activity and Signaling Pathways

(R)-3-Amino-2-methylpropanoic acid, in its biologically active form D-β-aminoisobutyric acid (D-BAIBA), is recognized as a myokine, a molecule produced by muscle cells that exerts effects on other tissues. It is involved in several key signaling pathways that regulate metabolism and cellular stress responses.

MRGPRD Signaling Pathway

D-BAIBA has been shown to interact with the Mas-related G-protein-coupled receptor type D (MRGPRD). This interaction initiates a signaling cascade that has implications for phosphate homeostasis and bone metabolism. The binding of D-BAIBA to MRGPRD can lead to the activation of Gαi, which in turn modulates the NF-κB signaling pathway, indirectly influencing the expression of fibroblast growth factor 23 (FGF23) through sclerostin.[1][2][3]

AMPK Signaling Pathway

β-aminoisobutyric acid (BAIBA) is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6][7] Activation of AMPK by BAIBA leads to a variety of downstream effects, including the suppression of inflammatory responses and the induction of fatty acid oxidation. This is partly achieved through the modulation of the NF-κB pathway and the activation of PPARδ.

Role in Ferroptosis

Recent studies have indicated that L-β-aminoisobutyric acid (L-BAIBA), the enantiomer of D-BAIBA, plays a protective role against ferroptosis, a form of iron-dependent programmed cell death. This protection is mediated through the activation of the AMPK/Nrf-2 signaling pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the biological effects of (R)-3-Amino-2-methylpropanoic acid (as D-BAIBA) and its enantiomer.

Cell Culture Protocols

-

IDG-SW3 Cells: These cells are a model for osteocytes. They are typically cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and interferon-γ (IFN-γ) at 33°C for proliferation. To induce differentiation into mature osteocytes, the IFN-γ is removed, and the cells are cultured at 37°C in an osteogenic medium containing ascorbic acid and β-glycerophosphate.[8][9][10]

-

A549 and BEAS-2B Cells: These are human lung epithelial cell lines used in studies of respiratory diseases and inflammation. They are generally cultured in DMEM/F12 or LHC-9 media, respectively, supplemented with FBS and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[11][12][13][14][15]

Western Blot for Phospho-AMPK Activation

This protocol is used to detect the phosphorylation and subsequent activation of AMPK in response to BAIBA treatment.

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with desired concentrations of BAIBA for specified time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein samples and run on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK to normalize the phospho-AMPK signal.

NF-κB Luciferase Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of BAIBA.

-

Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Ferroptosis Assay using C11-BODIPY

This assay detects lipid peroxidation, a hallmark of ferroptosis.

-

Cell Treatment: Treat cells with a ferroptosis inducer (e.g., erastin or RSL3) in the presence or absence of L-BAIBA.

-

Staining: After treatment, incubate the cells with the C11-BODIPY 581/591 fluorescent probe.

-

Analysis: Analyze the cells using flow cytometry or fluorescence microscopy. Oxidation of the probe results in a shift in its fluorescence emission from red to green, which can be quantified to assess the level of lipid peroxidation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of BAIBA.

Table 1: Effect of BAIBA on Gene Expression

| Gene | Cell Type/Model | BAIBA Treatment | Fold Change/Effect | Reference |

| Fgf23 mRNA | IDG-SW3 osteocytes | 10-20 µM L-BAIBA (24h) | ~5-fold increase | [16] |

| Fgf23 mRNA | IDG-SW3 osteocytes | 10-20 µM D-BAIBA (72h) | Increase | [16] |

| Sost mRNA | IDG-SW3 osteocytes | 5-10 µM D-BAIBA (early) | Increase | [16] |

Table 2: Effect of BAIBA on Protein Activation and Cellular Processes

| Protein/Process | Cell Type/Model | BAIBA Treatment | Effect | Reference |

| p-AMPK | C2C12 myocytes | Varies | Increased phosphorylation | [6] |

| p-AMPK | H9C2 cells | Varies | Increased phosphorylation | [4][5] |

| p-Akt | PC12 cells | 100 µM L-BAIBA (1h) | 1.5-fold increase in phosphorylation | [7] |

| NF-κB translocation | C2C12 myocytes | Varies | Suppressed | [6] |

| Cardiomyocyte Apoptosis | Rat model of heart failure | 75 mg/kg/day BAIBA | Reduced | [4] |

Role in Relation to AMPA Receptors

Initial searches suggested a potential link between (R)-3-Amino-2-methylpropanoic acid and AMPA receptors. However, a deeper analysis of the scientific literature indicates that this compound is not a direct and potent agonist of AMPA receptors in the same way that the molecule AMPA itself is. The primary biological activities of its non-hydrochloride form, D-BAIBA, and its enantiomer, L-BAIBA, are mediated through the signaling pathways detailed above, particularly involving the MRGPRD receptor and the AMPK pathway. The name "amino...propanoic acid" can lead to confusion with AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), but they are structurally and functionally distinct molecules.[17][18]

Conclusion

(R)-3-Amino-2-methylpropanoic acid hydrochloride is a valuable chemical tool for studying a range of biological processes. Its active form, D-BAIBA, along with its enantiomer, acts as a signaling molecule with significant effects on metabolism, inflammation, and cellular stress responses. The detailed understanding of its mechanisms of action through pathways such as MRGPRD and AMPK provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics. This guide provides a comprehensive summary of the current technical knowledge surrounding this compound to aid researchers in their scientific endeavors.

References

- 1. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Both enantiomers of β-aminoisobutyric acid BAIBA regulate Fgf23 via MRGPRD receptor by activating distinct signaling pathways in osteocytes [scholarworks.indianapolis.iu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exercise-Generated β-Aminoisobutyric Acid (BAIBA) Reduces Cardiomyocyte Metabolic Stress and Apoptosis Caused by Mitochondrial Dysfunction Through the miR-208b/AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BAIBA attenuates insulin resistance and inflammation induced by palmitate or a high fat diet via an AMPK-PPARδ-dependent pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Aminoisobutyric acid, L-BAIBA, protects PC12 cells from hydrogen peroxide-induced oxidative stress and apoptosis via activation of the AMPK and PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDG-SW3 Cell Culture in a Three-Dimensional Extracellular Matrix [jove.com]

- 9. huble.org [huble.org]

- 10. IDG-SW3 Osteocyte Differentiation and Bone Extracellular Matrix Deposition Are Enhanced in a 3D Matrix Metalloproteinase-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytokine responses of human lung cells (BEAS-2B) treated with micron-sized and nanoparticles of metal oxides compared to soil dusts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Method for depletion of mitochondria DNA in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]

- 16. researchgate.net [researchgate.net]

- 17. AMPA - Wikipedia [en.wikipedia.org]

- 18. Molecular pharmacology of the AMPA agonist, (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid [(S)-APPA] and the AMPA antagonist, (R)-APPA - PubMed [pubmed.ncbi.nlm.nih.gov]

R-β-Aminoisobutyric Acid (R-BAIBA) as a Valine Catabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Aminoisobutyric acid (BAIBA) is a non-proteinogenic β-amino acid that has garnered significant attention as a signaling metabolite with pleiotropic effects on energy metabolism.[1][2] It exists in two enantiomeric forms, R-BAIBA (also referred to as D-BAIBA) and S-BAIBA (L-BAIBA).[3] While R-BAIBA is primarily a catabolite of thymine, S-BAIBA is derived from the catabolism of the branched-chain amino acid, L-valine.[1][3][4] BAIBA is recognized as an exercise-induced myokine, a molecule secreted by muscle tissue in response to physical activity, that mediates many of the systemic benefits of exercise.[5][6][7] This technical guide provides an in-depth overview of BAIBA, with a focus on its origins from valine catabolism, its physiological roles, the signaling pathways it modulates, and the experimental methodologies used to investigate its functions.

Biosynthesis of BAIBA from Valine

The catabolism of L-valine in the mitochondria is a key source of S-BAIBA (L-BAIBA).[3][4] The pathway involves the conversion of L-valine to L-methylmalonyl semialdehyde (L-MMS). Subsequently, the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT) catalyzes the transamination of L-MMS to produce S-BAIBA.[1][3] While R-BAIBA is predominantly synthesized from thymine degradation in the cytosol, some conversion between the S- and R-enantiomers can occur through the stereo-isomerization of their respective methylmalonate semialdehyde intermediates.[3][4] The degradation of R-BAIBA primarily occurs in the mitochondria of the liver and kidneys, catalyzed by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[3][4]

Physiological Roles and Signaling Pathways

BAIBA has emerged as a critical regulator of metabolic homeostasis, exerting its effects on various tissues, including adipose tissue, liver, and bone.

Browning of White Adipose Tissue (WAT)

One of the most well-characterized functions of BAIBA is its ability to induce the "browning" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes, such as increased mitochondrial density and expression of uncoupling protein 1 (UCP1).[8][9][10] This transformation enhances thermogenesis and energy expenditure.[10] The browning effect of BAIBA is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[8][11] Activation of PPARα leads to the upregulation of key thermogenic genes, including UCP1, PGC-1α, CIDEA, and Cytochrome C.[8]

References

- 1. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GtR [gtr.ukri.org]

- 6. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic Risk Factors - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. β-Aminoisobutyric acid induces browning of white fat and hepatic β-oxidation and is inversely correlated with cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

endogenous function of D-β-aminoisobutyric acid

An In-depth Technical Guide on the Endogenous Function of D-β-Aminoisobutyric Acid

Introduction

β-Aminoisobutyric acid (BAIBA) is a non-proteinogenic amino acid that has emerged as a significant signaling metabolite, particularly in the context of exercise physiology and metabolic regulation.[1][2][3] It exists in two enantiomeric forms, D-BAIBA and L-BAIBA, which originate from different metabolic pathways and may exhibit distinct biological activities.[1][2] D-BAIBA, a catabolite of thymine, has garnered considerable attention for its role as an exercise-induced "myokine" or, more accurately, a signaling metabolite that mediates some of the systemic benefits of physical activity.[1][2][4][5] This technical guide provides a comprehensive overview of the endogenous functions of D-BAIBA, its metabolic pathways, signaling mechanisms, and its role in regulating lipid, carbohydrate, and bone metabolism. It is intended for researchers, scientists, and professionals in the field of drug development.

Metabolism of D-β-Aminoisobutyric Acid

The metabolic pathway of BAIBA is stereospecific. D-BAIBA is produced in the cytosol as an intermediate product of thymine degradation.[1][6][7] This process involves a series of enzymatic reactions catalyzed by dihydropyrimidine dehydrogenase (DPYD), dihydropyrimidinase (DPYS), and β-ureidopropionase (UPB1).[6] The degradation of D-BAIBA occurs in the mitochondria, primarily in the liver and kidneys, where it is converted to D-methylmalonate semialdehyde (D-MMS) by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2).[6][7] In contrast, L-BAIBA is derived from the mitochondrial catabolism of the branched-chain amino acid L-valine.[1][6][7] While some stereoisomerization between the L- and D-forms can occur, they are largely considered to have distinct primary metabolic origins.[2][7]

Caption: Metabolic pathway of D-β-Aminoisobutyric Acid (D-BAIBA) synthesis and degradation.

Physiological Functions of D-β-Aminoisobutyric Acid

BAIBA is recognized as a key signaling molecule released by skeletal muscle during exercise, mediating crosstalk between tissues.[4][8] Its production is stimulated by the transcriptional coactivator PGC-1α, a master regulator of exercise-induced adaptations in muscle.[6][9][10]

Lipid Metabolism and Adipose Tissue Browning

One of the most significant functions of BAIBA is its ability to regulate lipid metabolism and induce the "browning" of white adipose tissue (WAT).[4][8][11]

-

WAT Browning: BAIBA stimulates the differentiation of white adipose precursor cells into "beige" or "brite" (brown-in-white) adipocytes.[6] These beige adipocytes possess thermogenic capabilities similar to classical brown adipocytes, which dissipate energy as heat.[12] This process is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[8][13][14] Activation of PPARα leads to the increased expression of brown fat-specific genes, such as uncoupling protein 1 (UCP1), in white fat depots.[11][12][13]

-

Fatty Acid Oxidation: BAIBA enhances fatty acid β-oxidation in the liver and skeletal muscle.[1][6][10] In the liver, this effect is also mediated by PPARα, leading to increased expression of genes involved in fatty acid transport and catabolism, such as CPT1 and ACADvl.[10] This contributes to a reduction in body fat mass and protects against diet-induced obesity in animal models.[6][13][15]

Carbohydrate Metabolism and Insulin Sensitivity

BAIBA plays a beneficial role in glucose homeostasis.[1][16]

-

Improved Glucose Tolerance: Studies in mice have shown that BAIBA administration improves glucose tolerance and insulin sensitivity.[1][13][16] It can attenuate glucose metabolic disturbances in models of type 2 diabetes.[13][16]

-

AMPK Activation: Some metabolic effects of BAIBA, such as improving insulin resistance in muscle and fat cells, are mediated through the activation of AMP-activated protein kinase (AMPK).[6][13]

-

Insulin Secretion: BAIBA has been shown to independently alter the triggering pathway of insulin secretion in cultured pancreatic beta cells.[15] In humans, circulating BAIBA levels are inversely correlated with fasting insulin.[17]

Bone Metabolism

While the L-isomer of BAIBA has been more extensively studied for its direct effects on bone, D-BAIBA also appears to play a role.

-

L-BAIBA and Osteocyte Survival: L-BAIBA protects osteocytes from reactive oxygen species (ROS)-induced apoptosis by signaling through the Mas-related G protein-coupled receptor type D (MRGPRD).[18][19] This protective effect helps prevent bone loss in models of disuse osteoporosis.[18][19]

-

D-BAIBA and Bone Health: Some human studies suggest a positive correlation between serum D-BAIBA levels and age, while L-BAIBA levels correlate with bone mineral density (BMD) in females.[20] This suggests the two isomers may have distinct or complementary roles in skeletal health.

Anti-Inflammatory and Antioxidant Effects

BAIBA exhibits protective effects against inflammation and oxidative stress.

-

Inflammation: BAIBA can reverse palmitic acid-induced hypothalamic inflammation and microglial activation, suggesting a role in mitigating chronic inflammation associated with metabolic diseases.[2][21] These effects may be regulated through AMPK and Akt signaling pathways.[2]

-

Oxidative Stress: L-BAIBA has been shown to reduce ROS production in osteocytes.[6][18] BAIBA also ameliorates oxidative stress in other tissues, contributing to its protective functions.[1][2]

Signaling Pathways

The biological effects of D-BAIBA are mediated by several key signaling pathways. The most well-characterized is the PGC-1α/BAIBA/PPARα axis that links exercise to the browning of white fat and increased fatty acid oxidation.

References

- 1. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 2. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 3. db.cngb.org [db.cngb.org]

- 4. Come on BAIBA light my fire - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exercise benefits lie in molecule called BAIBA, scientists find | Harvard Medical School [hms.harvard.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. L-Baiba - Does This Have The Same Effects As Exercise? - Boost Your Biology [boostyourbiology.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-oxidation and is Inversely Correlated with Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | BAIBA Involves in Hypoxic Training Induced Browning of White Adipose Tissue in Obese Rats [frontiersin.org]

- 13. BAIBA: Weight Loss Ingredient Coined "The Exercise Molecule" [blog.priceplow.com]

- 14. 3-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 15. Beta-aminoisobutyric acid is released by contracting human skeletal muscle and lowers insulin release from INS-1 832/3 cells by mediating mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-Aminoisobutyric Acid Relates to Favorable Glucose Metabolism through Adiponectin in Adults with Obesity Independent of Prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Amino-isobutyrate - BEVITAL AS [bevital.no]

- 18. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Beta-Aminoisobutyric Acid Inhibits Hypothalamic Inflammation by Reversing Microglia Activation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characteristics of (R)-3-Amino-2-methylpropanoic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral derivative of β-aminoisobutyric acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structural features, including a primary amine, a carboxylic acid, and a specific stereochemistry, make it a valuable building block in the synthesis of more complex molecules and a subject of study in metabolic pathways. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (R)-3-Amino-2-methylpropanoic acid HCl, supported by detailed experimental protocols and logical workflows to aid researchers in their understanding and application of this compound.

Chemical Structure and Identifiers

The fundamental identity of (R)-3-Amino-2-methylpropanoic acid HCl is defined by its molecular structure and standardized identifiers.

-

Chemical Structure:

-

IUPAC Name: (2R)-3-amino-2-methylpropanoic acid hydrochloride[1]

-

Molecular Formula: C₄H₁₀ClNO₂[1]

-

Molecular Weight: 139.58 g/mol

A summary of its identifiers is presented in Table 1.

Table 1: Chemical Identifiers for (R)-3-Amino-2-methylpropanoic acid HCl

| Identifier | Value |

| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride[1] |

| CAS Number | 132605-98-2[2][3] |

| Molecular Formula | C₄H₁₀ClNO₂[1] |

| Molecular Weight | 139.58 g/mol |

| Synonyms | (R)-3-Amino-2-methylpropanoic acid hydrochloride, (R)-3-AMino-2-Methylpropanoic acid-HCl, (2R)-3-amino-2-methylpropanoic acid,hydrochloride |

Physical Characteristics

The physical properties of (R)-3-Amino-2-methylpropanoic acid HCl are crucial for its handling, formulation, and application in experimental settings. The available data are summarized in Table 2.

Table 2: Physical Properties of (R)-3-Amino-2-methylpropanoic acid HCl

| Property | Value |

| Appearance | White powder or solid[1] |

| Melting Point | Data for the hydrochloride salt is not readily available in public literature. The non-salt form, (R)-3-Amino-2-methylpropanoic acid, has a reported melting point of 194-196 °C.[4] Amine hydrochlorides typically exhibit different melting behavior, often with decomposition. |

| Solubility | Specific quantitative solubility data in water or other common solvents is not readily available in public literature. As an amino acid hydrochloride, it is expected to be soluble in water. |

| Optical Rotation | [α]²⁵D = -24.1 ± 1° (c=1 in water) |

Chemical and Spectroscopic Characteristics

The chemical behavior and spectral footprint of (R)-3-Amino-2-methylpropanoic acid HCl are defined by its functional groups.

Acidity (pKa)

Spectroscopic Data

While specific, publicly available spectra for (R)-3-Amino-2-methylpropanoic acid HCl are limited, the expected characteristics can be inferred from its structure and data from analogous compounds.[5][6][7] A summary of expected spectral features is presented in Table 3.

Table 3: Expected Spectroscopic Features for (R)-3-Amino-2-methylpropanoic acid HCl

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons (doublet), the methine proton (multiplet), the methylene protons adjacent to the amine (multiplet), and exchangeable protons from the carboxylic acid and ammonium groups. |

| ¹³C NMR | Resonances for the methyl carbon, the methine carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid. |

| FT-IR | Characteristic absorption bands for O-H stretching (broad, from the carboxylic acid), N-H stretching (from the ammonium salt), C=O stretching (from the carboxylic acid), and C-H stretching. |

| Mass Spec. | The mass spectrum would show the molecular ion of the free base (C₄H₉NO₂) at an m/z of approximately 103.12. |

Experimental Protocols

The following sections detail generalized, standard protocols for determining the key physicochemical properties discussed.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid crystalline substance.[8]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Pack the sample tightly by tapping the bottom of the tube on a hard surface.

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.

-

Heat rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The recorded range is the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in water.

-

Preparation: Add an excess amount of (R)-3-Amino-2-methylpropanoic acid HCl to a known volume of deionized water in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorbing filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or LC-MS.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constants of the ionizable groups.

-

Solution Preparation: Accurately weigh a known amount of (R)-3-Amino-2-methylpropanoic acid HCl and dissolve it in a known volume of deionized, CO₂-free water.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with an electrode immersed in the solution. Use a magnetic stirrer for continuous mixing.

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant. Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points (the midpoints of the buffer regions on the curve). The first pKa (for the -COOH group) and the second pKa (for the -NH₃⁺ group) can be determined from the graph.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the characterization of (R)-3-Amino-2-methylpropanoic acid HCl.

Caption: Workflow for Physicochemical Characterization.

Caption: Ionization States as a Function of pH.

References

- 1. (R)-3-Amino-2-methylpropanoic acid hydrochloride | 132605-98-2 [sigmaaldrich.com]

- 2. (R)-3-Amino-2-methylpropanoic acid hydrochloride, 50 mg, CAS No. 132605-98-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 3. (R)-3-Amino-2-methylpropanoic acid hydrochloride - CAS:132605-98-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. (R)-3-Amino-2-methylpropanoic acid hydrochloride, 250 mg, CAS No. 132605-98-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to (R)-3-Amino-2-methylpropanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological significance of (R)-3-Amino-2-methylpropanoic acid hydrochloride. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Physical Properties

(R)-3-Amino-2-methylpropanoic acid hydrochloride, a chiral non-proteinogenic β-amino acid derivative, is a valuable building block in medicinal chemistry. Its structure is characterized by an amino group on the β-carbon relative to the carboxyl group, with a methyl substituent at the α-position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

| Property | Value | Source |

| IUPAC Name | (2R)-3-amino-2-methylpropanoic acid hydrochloride | PubChem |

| CAS Number | 132605-98-2 | Multiple Vendor Sites |

| Molecular Formula | C₄H₁₀ClNO₂ | PubChem |

| Molecular Weight | 139.58 g/mol | PubChem |

| Appearance | White to off-white powder | Vendor Information |

| Storage | Sealed in a dry environment at room temperature | Vendor Information |

Molecular Structure

While a definitive crystal structure for (R)-3-Amino-2-methylpropanoic acid hydrochloride is not publicly available, the molecular structure can be confidently predicted based on standard bonding principles. The hydrochloride salt exists with a protonated amino group and a chloride counter-ion.

Diagram: Molecular Structure of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride

Caption: 2D representation of the molecular structure.

Spectroscopic Data (Predicted and from Related Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| ¹H NMR | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |

| CH₃ | ~1.2 | Doublet | 3H | Methyl protons on C2 |

| CH | ~2.8 | Multiplet | 1H | Methine proton on C2 |

| CH₂ | ~3.2 | Multiplet | 2H | Methylene protons on C3 |

| NH₃⁺ | ~8.0 | Broad Singlet | 3H | Ammonium protons |

| COOH | ~12.0 | Broad Singlet | 1H | Carboxylic acid proton |

| ¹³C NMR | Chemical Shift (ppm, predicted) | Assignment |

| CH₃ | ~15 | C4 |

| CH | ~40 | C2 |

| CH₂ | ~45 | C3 |

| COOH | ~175 | C1 |

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H (Ammonium) | 2800-3200 | Broad, Strong |

| C-H (Alkyl) | 2850-2970 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700-1730 | Strong |

| N-H Bend (Ammonium) | 1500-1600 | Medium |

| C-O (Carboxylic Acid) | 1200-1300 | Strong |

Mass Spectrometry (MS)

For the free base, (R)-3-Amino-2-methylpropanoic acid, the expected molecular ion peak [M]+ would be at m/z 103.06. For the hydrochloride salt, under appropriate ionization conditions, the protonated molecule [M+H]+ would be observed at m/z 104.07.

Experimental Protocols

Synthesis of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride (Adapted from a protocol for a related compound)

This protocol is adapted from the synthesis of L-beta-Homoalanine hydrochloride and may require optimization.

Materials:

-

(R)-2-Methyl-3-(benzylamino)propanoic acid

-

Palladium on carbon (10%)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

Procedure:

-

Dissolve (R)-2-Methyl-3-(benzylamino)propanoic acid in methanol.

-

Add 10% palladium on carbon catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of water and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Concentrate the acidic solution to dryness under reduced pressure.

-

Add ethyl acetate to the residue and triturate to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield (R)-3-Amino-2-methylpropanoic acid hydrochloride.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis.

Analytical Protocols (General)

NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard.

IR Spectroscopy:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Biological Activity and Signaling Pathways

The biological activity of the free base, (R)-3-aminoisobutyric acid (also known as β-aminoisobutyric acid or BAIBA), has been the subject of considerable research. BAIBA is recognized as a myokine, a substance produced and released by muscle cells in response to exercise.

Metabolic Regulation

BAIBA has been shown to play a significant role in metabolic regulation. It can induce the "browning" of white adipose tissue, which increases thermogenesis and energy expenditure. Additionally, BAIBA enhances fatty acid oxidation in the liver. These effects contribute to improved glucose tolerance and reduced body fat.

Signaling Pathways

The metabolic effects of BAIBA are mediated through several signaling pathways. A key pathway involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor delta (PPARδ).

Diagram: Simplified BAIBA Signaling Pathway

Caption: Key steps in the BAIBA-mediated signaling cascade.

This guide provides a foundational understanding of (R)-3-Amino-2-methylpropanoic acid hydrochloride. Further research is warranted to fully elucidate its experimental properties and expand upon its potential therapeutic applications.

Solubility Profile of (R)-3-Amino-2-methylpropanoic Acid Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of (R)-3-Amino-2-methylpropanoic acid hydrochloride, a compound of interest in pharmaceutical development. A comprehensive search of scientific literature, patent databases, and chemical data repositories was conducted to ascertain its solubility in common organic solvents.

Data Presentation

Despite a thorough investigation, specific quantitative solubility data for (R)-3-Amino-2-methylpropanoic acid hydrochloride in organic solvents such as methanol, ethanol, isopropanol, and acetone was not found in the public domain. General principles suggest that as a hydrochloride salt of a monoamino monocarboxylic acid, it is expected to exhibit some solubility in alcohols. However, precise numerical values are not available.

The following table summarizes the current data availability:

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol | Not Available | Not Available |

| Ethanol | Not Available | Not Available |

| Isopropanol | Not Available | Not Available |

| Acetone | Not Available | Not Available |

Given the lack of available data, this guide provides a detailed experimental protocol for the determination of the solubility of (R)-3-Amino-2-methylpropanoic acid hydrochloride.

Experimental Protocols

The following is a representative experimental protocol for the determination of the equilibrium solubility of (R)-3-Amino-2-methylpropanoic acid hydrochloride in organic solvents using the isothermal shake-flask method. This method is a widely accepted technique for generating reliable solubility data.

Objective: To determine the equilibrium solubility of (R)-3-Amino-2-methylpropanoic acid hydrochloride in a given organic solvent at a specified temperature.

Materials:

-

(R)-3-Amino-2-methylpropanoic acid hydrochloride (of known purity)

-

Selected organic solvent (e.g., methanol, ethanol, isopropanol, acetone) of analytical grade

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-3-Amino-2-methylpropanoic acid hydrochloride to a series of scintillation vials or sealed flasks. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered sample with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to bring the concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a series of calibration standards of (R)-3-Amino-2-methylpropanoic acid hydrochloride of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted sample by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Workflow Visualization

The following diagram illustrates the experimental workflow for the determination of solubility.

Caption: Experimental workflow for solubility determination.

This technical guide highlights the current gap in knowledge regarding the solubility of (R)-3-Amino-2-methylpropanoic acid hydrochloride in organic solvents and provides a robust framework for its experimental determination. The provided protocol and workflow diagram offer a clear and actionable path for researchers and drug development professionals to generate this critical data.

R-β-Aminoisobutyric Acid: A Signaling Metabolite at the Crossroads of Exercise and Metabolic Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

R-β-aminoisobutyric acid (R-BAIBA), a non-proteinogenic amino acid, has emerged as a significant signaling metabolite, acting as a myokine released during exercise. It is a catabolite of thymine and valine metabolism and plays a crucial role in inter-organ communication, particularly between skeletal muscle, adipose tissue, and the liver.[1][2][3] This guide provides a comprehensive overview of the core biology of R-BAIBA, its signaling pathways, physiological effects, and the experimental methodologies used to study this promising molecule. The quantitative data presented herein, along with detailed experimental protocols and pathway visualizations, offer a valuable resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

The discovery of molecules that mediate the beneficial effects of physical activity has opened new avenues for therapeutic interventions against metabolic diseases. R-β-aminoisobutyric acid (BAIBA) stands out as a key player in this context.[4] Initially identified as a metabolite secreted from muscle cells under the control of the transcriptional coactivator PGC-1α, BAIBA has been shown to induce browning of white adipose tissue, enhance fatty acid β-oxidation in the liver, and improve glucose homeostasis.[5][6][7] These effects position BAIBA as a potential therapeutic agent for obesity, type 2 diabetes, and other related cardiometabolic disorders. This document serves as a technical guide to the current understanding of R-BAIBA's function and the methodologies to investigate its biological roles.

Biosynthesis and Metabolism of R-BAIBA

BAIBA exists in two enantiomeric forms: R-BAIBA (also referred to as D-BAIBA) and S-BAIBA (or L-BAIBA).[8][9] The primary focus of metabolic research has been on R-BAIBA due to its higher prevalence in human plasma and its direct link to thymine degradation.[1][2][10]

-

R-BAIBA Synthesis: R-BAIBA is a byproduct of thymine catabolism, primarily occurring in the liver and kidneys.[1][8][10]

-

S-BAIBA Synthesis: S-BAIBA is derived from the catabolism of the branched-chain amino acid valine, mainly in the mitochondria of skeletal muscle.[1][10][11]

-

Metabolism: The primary enzyme responsible for BAIBA degradation is alanine-glyoxylate aminotransferase 2 (AGXT2), which is highly expressed in the liver and kidneys.[1][8] Genetic polymorphisms in the AGXT2 gene can influence circulating BAIBA concentrations.[1]

Signaling Pathways and Physiological Effects

R-BAIBA exerts its effects through a multi-organ signaling network, primarily impacting adipose tissue and the liver. The peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) in skeletal muscle is a key upstream regulator of BAIBA production.

PGC-1α Dependent Regulation

Exercise induces the expression of PGC-1α in skeletal muscle, which in turn stimulates the production and release of BAIBA.[4][5][6] This establishes a direct link between physical activity and circulating BAIBA levels.

Adipose Tissue Browning

One of the most significant effects of BAIBA is the induction of a "browning" phenotype in white adipose tissue (WAT), characterized by an increase in the expression of thermogenic genes such as uncoupling protein 1 (UCP-1).[5][12][13] This process enhances energy expenditure and is mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[5][7]

Hepatic Fatty Acid Oxidation

BAIBA also targets the liver to increase fatty acid β-oxidation.[5][6][7] This effect is also dependent on PPARα activation, leading to the upregulation of genes involved in fatty acid metabolism.[5]

Glucose Homeostasis

Studies in mice have demonstrated that BAIBA administration can improve glucose tolerance and insulin sensitivity.[1][5][10] The underlying mechanisms are still under investigation but may involve BAIBA's effects on adipose tissue and liver metabolism.

Bone Metabolism

Emerging evidence suggests a role for BAIBA in bone health. L-BAIBA has been identified as a muscle-derived osteocyte survival factor, protecting against reactive oxygen species-induced cell death.[14] This protective effect is mediated by the Mas-related G protein-coupled receptor type D (MRGPRD).[14]

Anti-inflammatory and Antioxidant Effects

BAIBA has been shown to possess anti-inflammatory and antioxidant properties.[2][3] It can downregulate the production of proinflammatory cytokines and reduce oxidative stress in various cell types.[3][8]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on BAIBA.

Table 1: Effects of BAIBA Administration in Mice

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |

| Plasma BAIBA Concentration | Control | - | 14 days | - | [5] |

| BAIBA | 100 mg/kg/day | 14 days | Significant increase in plasma BAIBA | [5] | |

| BAIBA | 170 mg/kg/day | 14 days | Dose-dependent increase in plasma BAIBA | [5] | |

| Gene Expression in WAT | BAIBA | 100 mg/kg/day | 14 days | Upregulation of brown adipocyte-specific genes | [5] |

| BAIBA | 170 mg/kg/day | 14 days | Dose-dependent upregulation of brown adipocyte-specific genes | [5] | |

| Gene Expression in Liver | BAIBA | 100 mg/kg/day | 14 days | Upregulation of β-oxidation genes (CPT1, ACADvl, ACADm, ACOX1) | [5] |

| Body Weight | Obese mice on HFD + EODF | - | - | - | [15] |

| Obese mice on HFD + EODF + L-BAIBA | 150 mg/kg/day | - | Greater improvement in leptin and insulin resistance | [15] |

Table 2: In Vitro Effects of BAIBA

| Cell Type | Treatment | Concentration | Duration | Outcome | Reference |

| Hepatocytes | BAIBA | 5 µM | 6 days | Increased expression of fatty acid β-oxidation genes | [5] |

| Hepatocytes | BAIBA | 0.1 - 10 µM | 6 days | Dose-dependent increase in respiration rate | [5] |

| INS-1 832/3 cells | BAIBA | - | - | Downregulation of mitochondrial energy metabolism and insulin release | [2] |

Table 3: Human Studies on BAIBA

| Study Population | Intervention | Duration | Outcome | Reference |

| Sedentary, healthy subjects | Aerobic exercise | 20 weeks | 17% increase in plasma BAIBA | [1] |

| Adults with obesity (NGT and PD) | - | - | Plasma BAIBA: NGT 1.4 ± 0.1 µM, PD 1.2 ± 0.1 µM (P=0.23) | [10] |

| Healthy men and women | Oral L-BAIBA supplementation | Single dose | Dose-dependent increase in plasma L-BAIBA | [16] |

Experimental Protocols

In Vivo BAIBA Administration in Mice

Objective: To assess the in vivo effects of BAIBA on metabolic parameters.

Materials:

-

Male C57BL/6 mice

-

R-β-Aminoisobutyric acid (or L-BAIBA as specified)

-

Drinking water

-

Metabolic cages

Procedure:

-

House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Prepare BAIBA-supplemented drinking water at the desired concentration (e.g., to achieve doses of 100 mg/kg/day or 170 mg/kg/day).[5] For oral gavage, L-BAIBA can be administered daily at a dose of 150 mg/kg body weight.[15]

-

Provide mice with ad libitum access to the BAIBA-supplemented or control drinking water for the duration of the study (e.g., 14 days).[5]

-

Monitor body weight, food, and water intake regularly.

-

At the end of the treatment period, collect blood samples for plasma BAIBA analysis and other metabolic markers.

-

Harvest tissues of interest (e.g., inguinal white adipose tissue, liver, skeletal muscle) for gene expression analysis (RT-qPCR, Western blot) and histology.

In Vitro BAIBA Treatment of Hepatocytes

Objective: To investigate the direct effects of BAIBA on hepatocyte gene expression and metabolism.

Materials:

-

Primary hepatocytes or a suitable hepatocyte cell line

-

Cell culture medium and supplements

-

R-β-Aminoisobutyric acid

-

Plates for cell culture

-

Reagents for RNA extraction and RT-qPCR

-

Seahorse XF Analyzer (for respiration analysis)

Procedure:

-

Culture hepatocytes in appropriate medium until they reach the desired confluency.

-

Treat cells with varying concentrations of BAIBA (e.g., 0.1, 0.3, 1, 3, 10 µM) or a vehicle control.[5]

-

Incubate the cells for the specified duration (e.g., 6 days).[5]

-

For gene expression analysis, lyse the cells, extract RNA, and perform RT-qPCR for target genes (e.g., CPT1, ACADvl, ACADm, ACOX1).

-

For metabolic analysis, measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.

Quantification of BAIBA in Biological Samples

Objective: To accurately measure the concentration of BAIBA in plasma, urine, or tissue extracts.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for BAIBA quantification due to its high sensitivity and specificity, allowing for the differentiation of R- and S-enantiomers.[12][17]

General Procedure:

-

Sample Preparation:

-

Plasma/Serum: Precipitate proteins using a suitable solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

-

Urine: Dilute the sample as needed.

-

Tissue: Homogenize the tissue in an appropriate buffer, followed by protein precipitation.

-

-

Derivatization (Optional but common): Derivatize amino acids with reagents like o-phthalaldehyde (OPA) or 4-dimethylaminoazobenzene-4'-sulfonyl (dabsyl) chloride to enhance chromatographic separation and detection.[18][19]

-

Chromatographic Separation: Use a reversed-phase HPLC column (e.g., C18) to separate BAIBA from other components in the sample.

-

Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification of BAIBA and its enantiomers.

Conclusion and Future Directions